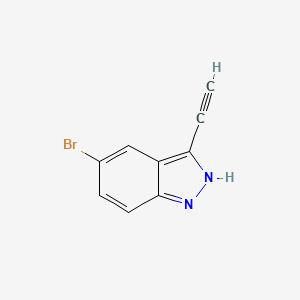

5-bromo-3-ethynyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrN2 |

|---|---|

Molecular Weight |

221.05 g/mol |

IUPAC Name |

5-bromo-3-ethynyl-2H-indazole |

InChI |

InChI=1S/C9H5BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h1,3-5H,(H,11,12) |

InChI Key |

XFTYANKEHRFPNP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C=C(C=CC2=NN1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3 Ethynyl 2h Indazole and Analogous Structures

Strategies for the Construction of the 2H-Indazole Framework

The selective synthesis of 2H-indazoles presents a challenge, as many traditional methods yield mixtures of 1H- and 2H-isomers. nih.gov Consequently, a range of modern synthetic strategies has been developed to provide selective access to the 2H-indazole core.

A rapid and highly efficient method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with arynes. nih.govnih.gov This approach is distinguished by its mild reaction conditions, high yields, and excellent selectivity, producing no contamination from the corresponding 1H-indazole isomers. nih.gov The reaction proceeds through an initial [3+2] cycloaddition to form an unstable bicyclic adduct, which then readily undergoes a retro-[4+2] reaction to extrude a molecule of carbon dioxide, resulting in the formation of the aromatic 2H-indazole ring. nih.govnih.gov

The versatility of this method allows for the preparation of a diverse library of 2H-indazoles by varying the substituents on both the sydnone (B8496669) and the aryne precursor. nih.gov Halogenated products from this reaction can be further elaborated using palladium-catalyzed coupling reactions to generate more complex structures. nih.govacs.org

Table 1: Examples of 2H-Indazole Synthesis via Sydnone-Aryne [3+2] Cycloaddition

This table is interactive and based on representative data.

| Sydnone Reactant | Aryne Precursor | Fluoride Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Phenylsydnone | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | TBAF | Acetonitrile (B52724) | 95 | nih.gov |

| N-(4-Methoxyphenyl)sydnone | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | TBAF | Acetonitrile | 92 | nih.gov |

| N-Methylsydnone | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CsF | Acetonitrile | 88 | nih.gov |

Intramolecular cyclization of ortho-alkynyl aryltriazenes provides another powerful route to the 2H-indazole skeleton. organic-chemistry.orgpkusz.edu.cn These reactions can be promoted by different transition metals or proceed under metal-free conditions, offering orthogonal pathways to various heterocyclic products from the same starting materials. pkusz.edu.cn For instance, a copper(II) salt can promote an oxidative cyclization of an arene bearing both an alkyne and a triazene (B1217601) functionality to selectively form a 2H-indazole. pkusz.edu.cn This method tolerates a range of substituted triazenyl arenes, with halogens not interfering with the heterocyclization process. pkusz.edu.cn

Palladium catalysis offers several effective strategies for the construction of the 2H-indazole ring. One such method is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which produces various 2-aryl-2H-indazoles. organic-chemistry.org This reaction is tolerant of a wide array of both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Another innovative approach involves a one-pot, norbornene-mediated palladium-catalyzed sequence starting from bromoethyl azoles and aryl iodides. nih.gov This process forms annulated 2H-indazoles in good to excellent yields by successively forming an alkyl-aryl bond and an aryl-heteroaryl bond through two C-H bond activation steps. nih.gov Furthermore, palladium-catalyzed direct C-H arylation reactions have been developed for synthesizing 2,3-diaryl indazoles under mild conditions. acs.org

Growing interest in sustainable chemistry has spurred the development of metal-free and photochemical routes to 2H-indazoles. A notable example involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids. organic-chemistry.orgresearchgate.netacs.org Under visible-light irradiation at room temperature, this reaction affords 3-functionalized 2H-indazoles without the need for an external photocatalyst, proceeding via an electron donor-acceptor (EDA) complex. organic-chemistry.orgacs.orgacs.org

Alternatively, a thermal, metal-free pathway can be accessed. In the presence of arylsulfinic acid at 50°C in air, 2-(ethynyl)aryltriazenes undergo an intramolecular oxidation/cyclization to yield 2H-indazole-3-carbaldehydes. organic-chemistry.orgbohrium.com Another efficient metal-free method is the one-pot condensation-Cadogan reductive cyclization. nih.gov This process involves the condensation of ortho-nitrobenzaldehydes with various amines, followed by a reductive cyclization promoted by tri-n-butylphosphine to give substituted 2H-indazoles under mild conditions. nih.gov

Table 2: Comparison of Metal-Free Pathways for 2H-Indazole Synthesis

This table is interactive and presents generalized data.

| Starting Material | Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Ethynyl-aryltriazene | Arylsulfinic acid, Visible Light, rt | 3-Functionalized 2H-indazole | Metal-free, photocatalyst-free, mild conditions | organic-chemistry.orgacs.org |

| 2-Ethynyl-aryltriazene | Arylsulfinic acid, 50°C, Air | 2H-Indazole-3-carbaldehyde | Metal-free, thermal cyclization | organic-chemistry.org |

Regioselective Introduction of the Ethynyl (B1212043) Moiety at C-3

To synthesize the target compound, 5-bromo-3-ethynyl-2H-indazole, the ethynyl group must be installed at the C-3 position of a pre-formed 5-bromo-2H-indazole core. Cross-coupling reactions are the premier method for achieving this transformation.

The Sonogashira cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. mdpi.com It is ideally suited for the introduction of an ethynyl group onto the indazole scaffold. The reaction typically involves coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. mdpi.com

For the synthesis of 3-ethynyl-indazoles, a 3-bromo- (B131339) or, more commonly, a 3-iodo-indazole precursor is used. researchgate.netresearchgate.net Studies on 5-bromo-3-iodoindazoles have demonstrated the feasibility of selective Sonogashira couplings at the C-3 position. researchgate.net The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for regioselective coupling at the 3-position while leaving the 5-bromo substituent intact for potential subsequent functionalization. researchgate.net In some cases, protection of the indazole N-H is necessary to achieve successful coupling at the C-3 position. mdpi.comresearchgate.net

Table 3: Representative Conditions for Sonogashira Coupling on Halo-Indazoles

This table is interactive and summarizes typical reaction parameters.

| Indazole Substrate | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Protected 3-Iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High | mdpi.com |

| 5-Bromo-3-iodo-1H-indazole | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | K₂CO₃ | DME | Good | researchgate.net |

| 3-Iodo-1H-indazole | Various Terminal Alkynes | Pd/C | CuI, PPh₃ | Et₃N | Ethanol | Good-Excellent | researchgate.net |

Alternative Ethynylation Protocols for Indazole Scaffolds

The introduction of an ethynyl group at the C-3 position of the indazole scaffold is a crucial step in the synthesis of this compound. While direct C-H ethynylation can be challenging due to the reactivity of the C-3 position, a common and effective strategy involves the Sonogashira coupling of a 3-halo-indazole derivative with a terminal alkyne.

A representative protocol for the ethynylation of an indazole core involves a palladium- and copper-cocatalyzed cross-coupling reaction. nih.gov For instance, a tert-butyl 3-iodo-1H-indazole-1-carboxylate can be reacted with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) cocatalyst. nih.gov The reaction is typically carried out in an organic solvent like acetonitrile with a base, such as triethylamine (B128534) (Et₃N), to facilitate the reaction. nih.gov This methodology provides a versatile route to a variety of 3-ethynyl-1H-indazole derivatives. nih.gov To obtain the desired 2H-tautomer, subsequent synthetic steps would be necessary to control the tautomeric form, as discussed in section 2.4.

The general conditions for such a Sonogashira coupling are outlined in the table below.

| Parameter | Condition |

| Substrate | 3-halo-indazole (e.g., 3-iodo-indazole) |

| Reagent | Terminal alkyne |

| Catalyst | Palladium(0) or Palladium(II) complex |

| Cocatalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., Et₃N, diisopropylamine) |

| Solvent | Organic solvent (e.g., THF, acetonitrile) |

| Temperature | Room temperature to elevated temperatures |

This table presents typical conditions for a Sonogashira coupling reaction for the ethynylation of indazole scaffolds.

Chemo- and Regioselective Bromination at C-5

The introduction of a bromine atom at the C-5 position of the indazole ring is another key transformation. This can be achieved through direct halogenation of the indazole core or by utilizing a pre-functionalized aromatic precursor.

Direct C-H halogenation of 2H-indazoles can be an efficient method for introducing a bromine atom. nih.gov For example, the reaction of a 2-substituted-2H-indazole with N-bromosuccinimide (NBS) can lead to the formation of mono-brominated products. nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and temperature. nih.gov In some cases, a mixture of products may be obtained, requiring careful optimization to achieve the desired C-5 bromination. nih.gov For instance, the bromination of 2-phenyl-2H-indazole with Br₂ has been reported to yield a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole, highlighting the challenges in controlling regioselectivity. nih.gov

An alternative and often more controlled approach to obtaining a 5-bromo-indazole is to start with a commercially available or readily synthesized aromatic precursor that already contains the bromine atom at the desired position. For example, 5-bromo-2-fluorobenzonitrile (B68940) can serve as a precursor for the synthesis of 5-bromo-1H-indazole. The synthesis of this precursor can be achieved by reacting o-fluorobenzoyl chloride with ammonia (B1221849) water to produce o-fluorobenzamide, which is then dehydrated to o-fluorobenzonitrile. Subsequent bromination with dibromohydantoin in sulfuric acid yields 5-bromo-2-fluorobenzonitrile.

The conversion of 5-bromo-2-fluorobenzonitrile to 5-bromo-indazole can then be accomplished through cyclization with hydrazine. This method ensures the bromine atom is located at the C-5 position of the resulting indazole ring.

Advanced Methodologies for Selective Tautomer Formation (1H- vs. 2H-Indazole)

Indazoles exist as two principal tautomers: the 1H- and 2H-forms. For the synthesis of this compound, controlling the tautomeric state is crucial. The 1H-tautomer is generally more thermodynamically stable. nih.gov However, various synthetic strategies have been developed to selectively obtain the 2H-indazole.

One approach involves the direct alkylation of indazoles. While this can often lead to a mixture of N1- and N2-alkylated products, regioselective synthesis of 2H-indazoles can be achieved through carefully chosen reaction conditions and reagents. rsc.orgresearchgate.net For example, the use of specific mediators like Ga/Al or Al in the direct alkylation of indazoles with allyl and benzyl (B1604629) bromides has been shown to favor the formation of 2H-indazoles. rsc.orgresearchgate.net

Another strategy involves a [3+2] dipolar cycloaddition of sydnones with arynes, which provides a rapid and efficient route to 2H-indazoles with high yields and no contamination from the 1H-tautomer. nih.gov This method offers very mild reaction conditions. nih.gov

Furthermore, the regioselectivity of N-alkylation can be controlled by the choice of protecting groups and reaction conditions. For instance, the Mitsunobu reaction on methyl 5-bromo-1H-indazole-3-carboxylate with an alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) can lead to the preferential formation of the N2-alkylated product, which corresponds to the 2H-indazole tautomer. beilstein-journals.org

The following table summarizes some of the methodologies for selective 2H-indazole formation.

| Methodology | Key Features |

| Direct Alkylation | Can be regioselective for the N2 position under specific conditions (e.g., using Ga/Al or Al mediators). rsc.orgresearchgate.net |

| [3+2] Cycloaddition | Reaction of sydnones with arynes provides exclusive formation of 2H-indazoles. nih.gov |

| Mitsunobu Reaction | Can favor N2-alkylation on suitably substituted 1H-indazoles. beilstein-journals.org |

This table highlights some advanced methodologies for the selective synthesis of 2H-indazole tautomers.

Derivatization and Functionalization Strategies of 5 Bromo 3 Ethynyl 2h Indazole

Cross-Coupling Reactions at the C-5 Bromine Position

The bromine atom at the C-5 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introductions

The Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl moieties at the C-5 position of the indazole ring. This reaction typically involves the coupling of the 5-bromoindazole with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Studies on various N- and C-3 substituted 5-bromoindazoles have demonstrated the effectiveness of this methodology. For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been optimized. nih.gov A screening of various palladium catalysts identified [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as a highly effective catalyst for this transformation. nih.gov The reaction, typically carried out using potassium carbonate (K₂CO₃) as the base in a solvent such as dimethoxyethane (DME) at elevated temperatures (e.g., 80 °C), proceeds in good yields. nih.gov This method has been successfully applied to synthesize a range of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles. nih.gov The compatibility of both 1H- and 2H-indazole tautomers with these reaction conditions highlights the robustness of the Suzuki-Miyaura coupling for functionalizing the 5-bromo position.

| Coupling Partner | Catalyst | Base | Solvent | Temperature | Product | Yield | Reference |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | 5-(N-Boc-pyrrol-2-yl)-indazole derivative | Good | nih.gov |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | 5-(Thiophen-2-yl)-indazole derivative | Good | nih.gov |

| Various Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | 3-Aryl-1H-indazol-5-amine | Good-Excellent | researchgate.net |

Heck, Stille, and Buchwald-Hartwig Coupling Applications

Beyond the Suzuki coupling, the C-5 bromine atom serves as a handle for other significant cross-coupling reactions, including the Heck, Stille, and Buchwald-Hartwig aminations.

The Heck reaction , which forms a new carbon-carbon bond between the aryl halide and an alkene, has been successfully applied to bromoindazole systems. Research has demonstrated a chemoselective Heck reaction on 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This showcases the ability to selectively react at one of the bromo positions, a principle that is applicable to the 5-bromo position of the target compound.

The Stille coupling utilizes organotin reagents to introduce a variety of carbon-based fragments. This reaction is known for its tolerance of a wide range of functional groups. Studies have reported the use of Stille cross-coupling reactions to successfully introduce aryl, vinyl, and alkynyl substituents at the 4-position of the indazole core, confirming the applicability of this method to halogenated indazoles. researchgate.net

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is particularly valuable for synthesizing arylamines, which are common motifs in pharmacologically active compounds. The reaction has been effectively carried out on 4-, 5-, and 6-bromoindazoles using various aromatic and aliphatic secondary amines. nih.gov A catalyst system based on a RuPhos ligand with a palladium precatalyst and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF has proven efficient for these transformations, yielding the desired 5-aminoindazole derivatives in good yields. nih.gov

Chemical Transformations of the C-3 Ethynyl (B1212043) Group

The C-3 ethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations, particularly addition and cycloaddition reactions, allowing for significant structural elaboration of the indazole core.

Hydration and Hydroamination Reactions

The carbon-carbon triple bond of the ethynyl group is susceptible to addition reactions such as hydration and hydroamination.

Hydration of the terminal alkyne, typically following Markovnikov's rule, would lead to the formation of a methyl ketone. This reaction is commonly catalyzed by mercury(II) salts in acidic aqueous media, or by more modern gold or platinum catalysts. The transformation of the 3-ethynyl group on the indazole scaffold would yield the corresponding 3-acetyl-2H-indazole, providing a key intermediate for further functionalization, such as condensation reactions at the methyl group or transformations of the ketone.

Hydroamination , the addition of an N-H bond across the alkyne, can provide access to enamines or imines, depending on the reaction conditions and subsequent tautomerization. While examples of intermolecular hydroamination on the 3-ethynyl-indazole scaffold are not prevalent, copper-catalyzed intramolecular hydroamination has been used to synthesize 3-alkenyl-2H-indazoles from 2-alkynylazobenzene precursors. acs.org This demonstrates the reactivity of an alkyne in forming indazole derivatives and suggests that intermolecular variants with primary or secondary amines could be feasible, likely requiring transition metal catalysis (e.g., gold, iridium, or copper) to facilitate the addition.

[3+2] Cycloaddition Reactions Involving the Alkyne Moiety

The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, providing a straightforward route to five-membered heterocyclic rings attached at the C-3 position. The most prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with the alkyne to form a 1,2,3-triazole ring. nih.gov

This reaction, often referred to as "click chemistry," can be performed under thermal conditions or, more commonly, catalyzed by copper(I) species, which provides excellent regioselectivity for the 1,4-disubstituted triazole isomer. The reaction of 5-bromo-3-ethynyl-2H-indazole with an organic azide (R-N₃) would yield a 3-(1-substituted-1H-1,2,3-triazol-4-yl)-5-bromo-2H-indazole. This strategy is exceptionally useful for linking the indazole core to other molecules, including biomolecules, polymers, or other pharmacophores, due to its high efficiency and functional group tolerance. The synthesis of various 3-ethynyl-1H-indazole derivatives has been reported, confirming the availability of this key precursor for such cycloaddition reactions. nih.gov

N-Functionalization and Alkylation of Indazole Nitrogen Atoms

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can be functionalized, most commonly through alkylation. However, the alkylation of N-unsubstituted indazoles often leads to a mixture of N-1 and N-2 regioisomers, posing a significant synthetic challenge. The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

Studies on the alkylation of 5-bromo-1H-indazole have shown that the ratio of N-1 to N-2 products can be controlled. For example, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate (Cs₂CO₃) can produce a mixture of 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole. nih.gov

More systematic investigations into the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have provided deeper insights.

N-1 Selectivity : Conditions employing sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF) tend to favor the formation of the N-1 alkylated product. This is often considered the thermodynamically more stable isomer.

N-2 Selectivity : Conversely, using cesium carbonate (Cs₂CO₃) in dioxane can promote the formation of the N-2 substituted product. Mitsunobu conditions, involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD), are also known to strongly favor N-2 alkylation.

These findings indicate that by carefully selecting the reaction conditions, one can direct the functionalization to either nitrogen atom of the this compound core, adding another layer of synthetic utility to this versatile scaffold.

| Reaction | Base | Solvent | Electrophile | Major Product | Reference |

| N-Alkylation | NaH | THF | Alkyl Halide | N-1 Isomer | |

| N-Alkylation | Cs₂CO₃ | Dioxane | Alkyl Tosylate | N-2 Isomer | |

| N-Alkylation | PPh₃ / DEAD | THF | Alcohol | N-2 Isomer | |

| N-Ethylation | Cs₂CO₃ | DMF | Ethyl Bromide | Mixture of N-1 and N-2 | nih.gov |

C3 Functionalization via Carbene, Radical, or C-H Activation Pathways

The direct functionalization of the C3 position of the indazole ring through carbene, radical, or C-H activation pathways is a prominent area of research in heterocyclic chemistry. These methods offer atom-economical alternatives to traditional cross-coupling reactions.

While radical C3-nitration and other C-H functionalizations of the parent 2H-indazole core have been reported, specific examples detailing the direct functionalization of the C3-ethynyl group of this compound via carbene, radical, or C-H activation pathways are not extensively documented in the scientific literature. chim.itresearchgate.net The reactivity of the ethynyl group itself often directs the course of reactions, making direct C-H activation on the indazole ring at this position a challenging transformation.

However, the broader field of indazole chemistry has seen advancements in C3-H functionalization. For instance, visible light-promoted transition metal-free direct C3-carbamoylation of 2H-indazoles has been achieved through radical reactions. thieme-connect.de These reactions typically proceed through the generation of a radical species that then adds to the C3 position of the indazole. While not specific to the 3-ethynyl derivative, these findings suggest the potential for radical-mediated modifications at the C3 position under specific conditions, though the presence of the reactive alkyne would need to be considered.

Further research is required to explore the feasibility and selectivity of carbene, radical, or C-H activation pathways for the direct functionalization of the C3-ethynyl moiety or the indazole core in this compound without altering the alkyne functionality.

Synthesis of Hybrid Molecules Incorporating the this compound Unit

The this compound scaffold is an excellent building block for the synthesis of hybrid molecules, which are entities comprising two or more distinct pharmacophoric units. nih.govlibretexts.orgresearchgate.net The dual reactivity of this scaffold allows for the sequential or orthogonal introduction of different molecular fragments, leading to a wide array of complex structures. The two primary reactive sites for elaboration are the 5-bromo substituent and the terminal 3-ethynyl group.

Sonogashira Coupling at the C5-Position:

The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.org This reaction allows for the formation of a carbon-carbon bond between the C5 position of the indazole and a terminal alkyne. This strategy can be employed to introduce a second ethynyl-containing moiety or other functional groups. Studies on 5-bromo-3-iodoindazoles have demonstrated the feasibility of selective cross-coupling reactions, suggesting that the 5-bromo position of this compound can be selectively functionalized. thieme-connect.de

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C3-Position:

The terminal ethynyl group at the C3 position is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.govresearchgate.netnih.gov By reacting this compound with a variety of organic azides, a diverse library of triazole-linked indazole hybrids can be readily prepared. The resulting triazole ring acts as a stable and often biologically compatible linker between the indazole core and another pharmacophore.

The orthogonality of these two reactions allows for a modular approach to the synthesis of complex hybrid molecules. For instance, one could first perform a Sonogashira coupling at the C5-bromo position, followed by a CuAAC reaction at the C3-ethynyl group, or vice versa. This stepwise approach enables the precise and controlled assembly of intricate molecular architectures.

Illustrative Synthetic Strategies for Hybrid Molecules:

Strategy A: C3 Functionalization followed by C5 Functionalization:

Reaction of this compound with an organic azide (R-N₃) via CuAAC to form a 5-bromo-3-(1,2,3-triazol-4-yl)-2H-indazole derivative.

Subsequent Sonogashira coupling of the resulting bromo-indazole with a terminal alkyne (R'-C≡CH) to yield a disubstituted indazole hybrid.

Strategy B: C5 Functionalization followed by C3 Functionalization:

Sonogashira coupling of this compound with a terminal alkyne (R'-C≡CH) to introduce a substituent at the C5 position.

Reaction of the resulting 5-alkynyl-3-ethynyl-2H-indazole with an organic azide (R-N₃) via CuAAC to complete the synthesis of the hybrid molecule.

These strategies highlight the potential of this compound as a versatile platform for the construction of novel hybrid molecules with tailored properties.

Table of Potential Hybrid Molecules Derived from this compound:

| Starting Material | Reagent(s) | Reaction Type | Resulting Hybrid Moiety |

| This compound | Benzyl (B1604629) azide | CuAAC | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-bromo-2H-indazole |

| This compound | Phenylacetylene, Pd catalyst, CuI | Sonogashira Coupling | 5-(Phenylethynyl)-3-ethynyl-2H-indazole |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-bromo-2H-indazole | Phenylacetylene, Pd catalyst, CuI | Sonogashira Coupling | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-(phenylethynyl)-2H-indazole |

| 5-(Phenylethynyl)-3-ethynyl-2H-indazole | Benzyl azide | CuAAC | 5-(Phenylethynyl)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-2H-indazole |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Ethynyl 2h Indazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of indazole derivatives. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For a compound like 5-bromo-3-ethynyl-2H-indazole, the aromatic region would typically display signals for the three protons on the indazole core. nih.gov Due to the bromine at position 5, the proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The ethynyl (B1212043) proton (H-C≡) is expected to resonate as a sharp singlet in a characteristic region of the spectrum. The N-H proton of the indazole ring would appear as a broad singlet, often at a higher chemical shift (downfield). frontiersin.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework. The two carbons of the ethynyl group are particularly distinctive, appearing in the range of δ 70–90 ppm. The spectrum would also show signals for the seven carbons of the bromo-substituted indazole ring system. The carbon atom bonded to the bromine (C5) would be influenced by the halogen's electronic effects. rsc.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the attachment of the ethynyl group at the C3 position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indazole Derivatives Data extrapolated from analyses of similar substituted indazoles. nih.govrsc.org

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethynyl-H | ~3.0 - 3.5 (s) | - |

| Aromatic-H (C4, C6, C7) | ~7.0 - 8.0 (m) | - |

| NH | ~10.0 - 13.0 (br s) | - |

| C3 (C-C≡CH) | - | ~115 - 125 |

| C4, C6, C7 | - | ~110 - 130 |

| C5 (C-Br) | - | ~115 - 120 |

| C3a, C7a (bridgehead) | - | ~120 - 145 |

| Ethynyl-C (C≡CH) | - | ~75 - 85 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₉H₅BrN₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, presenting as two major peaks separated by two mass units (M and M+2). rsc.org This pattern serves as a definitive confirmation of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound (C₉H₅BrN₂)

| Adduct / Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₆⁷⁹BrN₂⁺ | 220.9763 |

| [M+H]⁺ | C₉H₆⁸¹BrN₂⁺ | 222.9743 |

| [M+Na]⁺ | C₉H₅⁷⁹BrN₂Na⁺ | 242.9583 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive structural evidence, providing precise three-dimensional coordinates of every atom in the solid state. hzdr.de This method allows for the direct measurement of bond lengths, bond angles, and torsional angles within the molecule. For this compound, an SCXRD analysis would confirm the planarity of the indazole ring system and the linear geometry of the ethynyl substituent. mdpi.com

Furthermore, the analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking between the aromatic indazole rings. mdpi.com While a specific crystal structure for this compound is not reported in the searched literature, studies on similar indazole derivatives show a general preference for the 1H-tautomer in the solid state and demonstrate how different substituents influence the crystal packing. mdpi.comrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, several key absorption bands would be expected. A sharp, weak band around 2100 cm⁻¹ is characteristic of the C≡C triple bond stretch. The terminal alkyne C-H bond would give rise to a sharp stretching vibration at approximately 3300 cm⁻¹. The N-H stretch of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching modes produce a series of bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful confirmatory technique.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Ethynyl C-H | Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Indazole N-H | Stretch | 3100 - 3500 | Broad, Medium |

| Ethynyl C≡C | Stretch | ~2100 | Sharp, Weak-Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) spectroscopy, is used to investigate the photophysical properties of a compound, which are determined by its electronic structure.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system. The indazole core itself is a chromophore, and the presence of the ethynyl group extends the conjugation, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted indazole. nih.gov The electronic properties can be further modulated by substituents on the indazole ring. researchgate.net

Emission (Fluorescence) Spectroscopy: Many indazole derivatives are known to be fluorescent. researchgate.netacs.org Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may relax to the ground state by emitting light. The resulting fluorescence spectrum provides information about the energy of the excited state. The quantum yield and lifetime of the emission are key parameters that characterize the efficiency and dynamics of the fluorescence process. The photophysical properties of such compounds make them candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.

Computational and Theoretical Investigations of 5 Bromo 3 Ethynyl 2h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intrinsic properties of molecular systems. For 5-bromo-3-ethynyl-2H-indazole, DFT calculations provide fundamental insights into its electronic characteristics, structural parameters, and energetic landscape. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) or higher, to solve the Schrödinger equation in an approximate manner. science.gov

DFT calculations are instrumental in determining the optimized molecular geometry of this compound in its ground state. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The indazole ring system is predicted to be largely planar, with the bromine atom and the linear ethynyl (B1212043) group lying in the same plane. The bromine substituent at the C5 position acts as an electron-withdrawing group through induction, while the ethynyl group at C3 extends the molecule's π-conjugation system.

The electronic structure is further elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. science.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be distributed across the π-system of the indazole ring, while the LUMO would also be located on the aromatic system, with significant contributions from the ethynyl moiety, facilitating charge transfer within the molecule. science.govresearchgate.net

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| N-N Bond Length | ~1.35 Å | The bond distance between the two nitrogen atoms in the pyrazole (B372694) moiety. |

| C-Br Bond Length | ~1.88 Å | The distance between the C5 carbon and the bromine atom. |

| C≡C Bond Length | ~1.21 Å | The length of the triple bond in the ethynyl group. |

| C-N-N Angle | ~110° | The internal angle of the pyrazole ring involving the nitrogen atoms. |

| Planarity | < 5° | The dihedral angle variation across the bicyclic ring system, indicating near-planarity. |

Indazole systems can exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole tautomers. The position of the hydrogen atom on one of the two nitrogen atoms defines the tautomer. While experimental studies in the solid state often show a preference for the 1H-tautomer for many N-unsubstituted indazoles, the relative stability is influenced by substitution patterns and the surrounding environment (gas phase vs. solution).

Computational studies using DFT and ab initio methods are employed to calculate the relative energies of these tautomers. acs.org For this compound, DFT calculations can predict the energy difference (ΔE) between the 2H- and 1H-forms. The electronic effects of the substituents play a crucial role; the electron-withdrawing bromine at C5 and the ethynyl group at C3 can influence the electron density distribution in the ring, thereby altering the relative stabilities of the tautomers compared to unsubstituted indazole. Such calculations help to understand which tautomer is likely to predominate under specific conditions.

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. This includes its synthesis and subsequent transformations. For instance, the formation of the 2H-indazole core can occur via methods like the Cadogan cyclization, and DFT can model the proposed intermediates and transition states of such reactions. nih.govresearchgate.net

Furthermore, the introduction of the ethynyl group, often via a Sonogashira coupling reaction on a 3,5-dibromo-2H-indazole precursor, can be studied computationally. nih.gov DFT is used to:

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the activation energies (energy barriers) for each step in the proposed mechanism.

By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. acs.org For example, in a gold-catalyzed reaction, DFT can elucidate the role of the catalyst in activating the substrate and lowering the activation energy of the rate-determining step. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. For this compound, docking simulations can be performed to understand its potential binding modes within the active site of various enzymes, such as protein kinases, without a clinical context. nih.gov These studies provide a structural hypothesis for molecular recognition.

In a typical docking study, the 3D structure of the target protein is obtained from a source like the Protein Data Bank (PDB). The indazole derivative is then placed into the binding site, and a scoring function estimates the binding affinity. The results reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom at C5 can form favorable halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's backbone or side chains.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethynyl group can extend into hydrophobic pockets of the binding site.

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the flexibility of both the ligand and the protein binding site.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partner | Typical Distance |

|---|---|---|---|

| Hydrogen Bond | Indazole Nitrogen | Asp, Glu, Ser (Side Chain); Backbone NH/CO | 2.8 - 3.5 Å |

| Halogen Bond | 5-Bromo group | Backbone Carbonyl Oxygen | 3.0 - 3.5 Å |

| π-π Stacking | Indazole Ring | Phe, Tyr, Trp | 3.5 - 5.0 Å |

| Hydrophobic | 3-Ethynyl group | Ala, Val, Leu, Ile | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity. These models are used to predict the activity of new compounds and to guide the optimization of lead structures. For a series of indazole derivatives including this compound, a QSAR model can be developed to understand how different substituents affect a given property (e.g., enzyme inhibition, herbicidal activity). researchgate.net

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. acs.org In these approaches, the aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors in a partial least squares (PLS) regression to build the model. The resulting QSAR model generates contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For this compound, such a model could highlight:

The optimal size and electronic properties for the substituent at the 5-position.

The steric tolerance for modifications to the 3-ethynyl group.

These models serve as a guide for designing new analogs with potentially improved characteristics.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), which highlights regions of close intermolecular contact. acs.org

For a crystalline sample of this compound, Hirshfeld analysis would provide a detailed picture of its solid-state packing. The analysis generates a 2D "fingerprint plot" that summarizes all intermolecular contacts. Key interactions that can be quantified include:

H···H contacts: Typically the most abundant, representing van der Waals forces. researchgate.net

H···Br/Br···H contacts: Indicative of interactions involving the bromine atom. nih.gov

C···H/H···C contacts: Associated with C-H···π interactions. researchgate.net

N···H/H···N contacts: Representing potential hydrogen bonds.

Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds. acs.org The percentage contribution of each type of contact can be calculated, providing a quantitative summary of the forces governing the crystal packing. researchgate.net

| Contact Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | 40 - 50% | Dominant van der Waals interactions. |

| H···Br/Br···H | 15 - 25% | Significant contacts involving the bromine atom, including potential halogen bonds. |

| C···H/H···C | 10 - 20% | Represents C-H···π and other van der Waals contacts. |

| N···H/H···N | 5 - 10% | Indicates the presence of N-H···N or C-H···N hydrogen bonds. |

| C···C | < 5% | Possible π-π stacking interactions. |

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level in Vitro Focus

Enzyme Inhibition Studies and Molecular Target Identification

The unique structural combination of a brominated indazole ring and a 3-position ethynyl (B1212043) group confers specific biochemical properties to 5-bromo-3-ethynyl-2H-indazole, making it a candidate for interacting with various enzymatic targets.

The 3-ethynyl-1H-indazole scaffold, to which this compound belongs, has been identified as a novel framework for developing kinase inhibitors. nih.govresearchgate.net A series of compounds based on this scaffold was synthesized and evaluated for inhibitory activity against critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers. nih.govoncotarget.com

Research identified that certain 3-ethynyl-1H-indazole derivatives exhibited inhibitory activity in the low micromolar range against PI3K, PDK1, and mTOR kinases. nih.gov One particularly potent derivative, a PI3Kα isoform-specific compound, demonstrated significant anti-proliferative activity in both monolayer human cancer cell cultures and three-dimensional tumor models. nih.gov A 2017 review identified this compound as having a 100-fold selectivity for the PI3Kα isoform over the β and γ isoforms. oncotarget.com The inhibitory concentrations for this specific 3-ethynyl-1H-indazole derivative are detailed in the table below. oncotarget.com

| Enzyme Target | IC₅₀ (µM) |

|---|---|

| PI3Kα | 0.36 |

| PI3Kβ | 40 |

| PI3Kδ | 10.7 |

| PI3Kγ | 39 |

| mTOR | 3.87 |

| PDK1 | Data not available in source |

This interactive table summarizes the IC₅₀ values of a potent 3-ethynyl-1H-indazole derivative against various kinase isoforms. oncotarget.com

While these findings highlight the potential of the 3-ethynyl-indazole scaffold, the specific inhibitory activity of the 5-bromo substituted variant was not explicitly detailed in these studies. However, the structure-activity relationship (SAR) analyses suggest that substitutions on the indazole ring are critical for activity, indicating that the 5-bromo group would significantly influence the compound's inhibitory profile. mdpi.com

Based on a review of the available scientific literature, no specific studies have been published detailing the in vitro inhibitory activity of this compound against glycosidase enzymes, such as α-glucosidase, or cholinesterase enzymes like acetylcholinesterase.

There is no specific data in the reviewed scientific literature concerning the modulation of nitric oxide synthase (NOS) activity by this compound.

Cellular Pathway Analysis in In Vitro Models

The potential of this compound as a bioactive compound extends to its effects on cellular processes, particularly those relevant to cancer biology, such as cell cycle progression and apoptosis.

The 3-ethynyl-1H-indazole scaffold has been shown to possess anti-proliferative properties. nih.gov Derivatives from this series were found to inhibit the phosphorylation of key downstream effectors in the PI3K pathway, such as AKT and PRAS40, in cellular assays, leading to the suppression of cell growth. nih.gov The most active compounds demonstrated anti-proliferative effects in human cancer cell lines and were also effective in three-dimensional tumor spheroid models, suggesting their ability to impact tumor growth. nih.gov

However, specific data quantifying the effects (e.g., IC₅₀ values for growth inhibition, percentage of apoptotic cells, or cell cycle phase distribution) of the this compound variant on the listed cancer cell lines (A549, K562, PC-3, Hep-G2, MCF-7, MDA-MB-231, HeLa) are not available in the reviewed literature.

Direct mechanistic studies elucidating the interaction of this compound with the p53/MDM2 and Bcl2 signaling pathways have not been reported. However, research into other, structurally different indazole derivatives has shown that the indazole core can be a key element for modulating these pathways. For instance, a series of 1H-indazole-3-amine derivatives was confirmed to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and disrupting the p53/MDM2 interaction in the K562 chronic myeloid leukemia cell line. mdpi.com While these findings are for a different class of indazoles, they establish that the indazole scaffold is capable of interacting with these critical apoptotic pathways.

Mechanistic Studies of Antiviral Activity in In Vitro Cellular Assays (e.g., VEEV, HIV-1, Coronaviruses)

The antiviral potential of the indazole core structure has been explored against several viruses. Although specific in vitro assay data for this compound is not publicly available, studies on analogous compounds, particularly those featuring the 3-alkynyl-indazole motif, offer valuable proxy information.

Venezuelan Equine Encephalitis Virus (VEEV) and Coronaviruses:

A study focused on a series of 3-alkynyl-5-aryl-7-aza-indoles, which share the 3-alkynyl functional group with the subject compound, demonstrated notable antiviral activity against VEEV and the coronavirus SARS-CoV-2. researchgate.net In this research, compounds were synthesized and screened for their ability to inhibit viral replication in cellular assays. A lead compound from this series, featuring a 2,5-dimethoxyphenyl group at the 5-position and a pyridin-3-yl-ethynyl group at the 3-position, showed an EC₅₀ (half-maximal effective concentration) of 0.55 µM against Respiratory Syncytial Virus (RSV) without significant cytotoxicity. The research highlighted the potential of the 3-alkynyl-pyrrolo[2,3-b]pyridine (a 7-aza-indole) scaffold as a promising chemotype for developing broad-spectrum antiviral agents against RNA viruses like VEEV and SARS-CoV-2. researchgate.net The data suggests that the ethynyl group at the C-3 position is a key structural feature for this antiviral activity.

| Compound ID | R⁵ Group | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 4d | 2,5-dimethoxyphenyl | RSV | 0.55 | >50 | >90 |

| 4g | 3-methoxy-4-pyridyl | RSV | Low µM | No Cytotoxicity | - |

| 4h | 3-chlorophenyl | RSV | Low µM | No Cytotoxicity | - |

| 4i | 4-fluorophenyl | RSV | Low µM | No Cytotoxicity | - |

| 4k | 3-thienyl | RSV | Low µM | No Cytotoxicity | - |

| This table presents data for 3-alkynyl-5-aryl-7-aza-indole derivatives, which are structurally related to this compound, showing their anti-RSV activity. Data sourced from Frontiers in Chemistry. |

Other research has noted the broad-spectrum antiviral potential of indazole derivatives against viruses such as Coxsackievirus B4 (CV-B4), Human adenovirus 7 (HAdV7), and Rotavirus A (RVA) in plaque assay methods. nih.gov

HIV-1:

The indazole nucleus is recognized for its potential in developing agents against Human Immunodeficiency Virus Type 1 (HIV-1). researchgate.netresearchgate.net While specific data on this compound is unavailable, general studies on indazole derivatives confirm their consideration as anti-HIV agents. researchgate.net For example, a study on pyrrolo-pyrazole hybrids, which share heterocyclic features with indazoles, identified a compound with potent anti-HIV-1 activity (EC₅₀ of 3.98 μM) and a high therapeutic index, marking it as a candidate for further development. mdpi.com The mechanism for many anti-HIV compounds involves the inhibition of key viral enzymes like reverse transcriptase or protease.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlates with Biological Activity

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for optimizing lead compounds. For the this compound scaffold, SAR/SPR can be inferred from studies on related molecules where the indazole core and its substituents at the C3 and C5 positions have been systematically modified.

The Role of the 3-Ethynyl Group:

The ethynyl group at the C-3 position is a key feature for biological activity in many heterocyclic compounds. In a series of 3-ethynyl-1H-indazoles developed as kinase inhibitors for the PI3K signaling pathway, this group was found to be crucial for binding. nih.govresearchgate.net Computational modeling suggested that the ethynyl moiety can act as an ATP mimetic scaffold, interacting with the hinge region of kinase enzymes. nih.govaacrjournals.org Similarly, in the design of Bcr-Abl kinase inhibitors, the introduction of an ethynyl spacer into an indazole scaffold was a key strategy to improve target potency and cellular efficacy. nih.gov This suggests the ethynyl group in this compound is likely critical for its interaction with biological targets, potentially through forming specific hydrogen bonds or other non-covalent interactions within a target's active site.

The Role of the 5-Bromo Substitution:

Furthermore, the 5-bromo position serves as a versatile chemical handle for further synthetic modifications. chim.it For instance, 5-bromo-indazoles are frequently used as precursors in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to introduce a wide variety of aryl or other functional groups. mdpi.com This synthetic tractability is a valuable property (SPR) for creating libraries of analogs to explore SAR. A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate highlighted how the 5-bromo substituent influences the reactivity and the site of further chemical modifications on the indazole ring. researchgate.net

In a study of β-amidomethyl vinyl sulfones as inhibitors of Chikungunya nsP2 protease, an indazole analog (viewed as a 4,5-fusion of a phenyl ring to a pyrazole) retained sub-micromolar potency as both a protease inhibitor and in an antiviral assay, demonstrating the utility of the fused bicyclic indazole scaffold in antiviral drug design. biorxiv.org

Applications of 5 Bromo 3 Ethynyl 2h Indazole in Chemical Biology Research

Design and Synthesis of Molecular Probes for Target Engagement Studies

The development of molecular probes is crucial for validating the interaction between a small molecule and its intended biological target within a cellular environment. The 5-bromo-3-ethynyl-2H-indazole scaffold is exceptionally well-suited for the design of such probes. The terminal alkyne group is a key feature, enabling covalent linkage to reporter molecules—such as fluorophores or biotin (B1667282)—through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. lumiprobe.commdpi.comresearchgate.net

The synthesis of these probes typically begins with the indazole core, which often provides the binding affinity for a specific target class, such as protein kinases. nih.govresearchgate.net The core structure can be elaborated to optimize binding, and the alkyne group serves as a non-perturbative handle for the attachment of a detection tag. This two-step process, where a bioorthogonal alkyne is first incorporated into the probe and then selectively reacted with an azide-tagged reporter, allows for the study of target engagement in complex biological systems, including live cells. thermofisher.com

For instance, a probe designed from an ethynyl-indazole scaffold can be introduced to cells. After it binds to its target protein, the cells are lysed, and an azide-functionalized fluorophore is added. The subsequent click reaction covalently attaches the fluorophore to the probe-protein complex, allowing for visualization and quantification of target engagement through techniques like in-gel fluorescence scanning. encyclopedia.pubmdpi.com This strategy confirms that the molecule reaches and interacts with its intended target in a native biological context.

| Component | Function in Probe Design | Key Chemical Reactions |

|---|---|---|

| Indazole Core | Binding scaffold; mimics endogenous ligands (e.g., ATP for kinases). researchgate.netnih.gov | Core synthesis and functionalization. nih.gov |

| 5-Bromo Group | Handle for synthetic diversification to modulate potency and selectivity. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). acs.orgrsc.orgresearchgate.net |

| 3-Ethynyl Group | Bioorthogonal handle for "clicking" on reporter tags. lumiprobe.comsigmaaldrich.com | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comthermofisher.com |

Development of Chemical Scaffolds for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to screen for new biological functions. nih.govrsc.orgfrontiersin.org The this compound scaffold is an excellent starting point for DOS due to its two distinct and orthogonally reactive functional groups: the bromine atom and the terminal alkyne.

This dual functionality allows for a branched synthetic approach to rapidly generate a library of compounds. nih.gov For example, the bromine at the 5-position can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce a wide range of aryl, heteroaryl, or other carbon-based substituents. acs.orgacs.orgresearchgate.net Subsequently, or in a different branch of the synthesis, the ethynyl (B1212043) group at the 3-position can be modified using click chemistry to attach another set of diverse building blocks via a stable triazole linkage. rsc.orgnih.gov

This strategy enables the systematic exploration of the chemical space around the privileged indazole core. By varying the inputs for both the cross-coupling and the click reactions, a large and three-dimensional library of molecules can be constructed from a single, versatile starting material. chim.it Such libraries are invaluable for screening against various biological targets, including protein kinases, to identify novel inhibitors or chemical tools with unique activity profiles. nih.govresearchgate.net

Utilization in Affinity-Based Chemical Proteomics for Target Deconvolution

A major challenge in drug discovery is identifying the precise molecular targets of a compound identified through phenotypic screening (i.e., a screen that measures a change in cell behavior). nih.govrsc.org Affinity-based chemical proteomics is a primary method for this "target deconvolution," and probes derived from this compound are ideal for this purpose. drughunter.comnih.gov

The general workflow involves modifying the parent bioactive molecule into a "clickable" probe by ensuring it contains a terminal alkyne, such as the one inherent to the this compound scaffold. encyclopedia.pubmdpi.com This probe is incubated with a cell lysate or intact cells to allow it to bind to its protein targets. researchgate.net After binding, the alkyne handle is used to attach a biotin-azide tag via the CuAAC reaction. europeanreview.org

The newly biotinylated protein-probe complexes can then be captured and enriched from the complex proteome using streptavidin-coated beads. nih.gov The enriched proteins are subsequently eluted, digested, and identified using liquid chromatography-mass spectrometry (LC-MS/MS). encyclopedia.pub This powerful technique allows researchers to pull down and identify the specific proteins that interact with the indazole-based compound, thereby revealing its mechanism of action and potential off-targets. nih.govdrughunter.com

Role as a Privileged Structure in the Development of Research Tools for Interrogating Biological Systems

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The indazole ring system is widely recognized as such a scaffold, particularly for its ability to target the ATP-binding site of protein kinases. pnrjournal.comresearchgate.netresearchgate.net This inherent bioactivity makes the 5-bromo-3-ethynyl-indazole framework not just a precursor for potential drugs, but a powerful platform for the development of research tools designed to interrogate biological systems. nih.govacs.org

By leveraging the privileged nature of the indazole core, scientists can design high-affinity ligands for entire protein families. mdpi.comnih.gov The addition of the bromo and ethynyl handles transforms this scaffold into a modular platform for creating the specific chemical biology tools described previously:

Target-specific Probes: By starting with a scaffold known to bind a protein class, researchers can create probes with a higher likelihood of successfully labeling and studying those proteins. amazonaws.com

Focused Libraries: DOS efforts starting from a privileged structure can generate libraries that are enriched with compounds active against a particular target class, increasing the efficiency of screening campaigns. researchgate.net

Proteomics Tools: The high-affinity binding provided by the indazole core is essential for the success of affinity-based proteomics, ensuring efficient capture of target proteins even at low abundance. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Ethynyl 2h Indazole

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 5-bromo-3-ethynyl-2H-indazole should prioritize the development of green and sustainable methods that minimize waste, avoid hazardous reagents, and improve energy efficiency.

Current synthetic strategies for substituted indazoles often rely on multi-step processes involving transition metal catalysts and organic solvents. ingentaconnect.com For instance, the synthesis of ethynyl-indazoles can be achieved via Sonogashira coupling on a halogenated indazole precursor. doi.org A reported synthesis for the related 6-bromo-3-ethynyl-1H-indazole involves the reaction of 6-bromo-3-iodo-1H-indazole with (trimethylsilyl)acetylene using a palladium catalyst, followed by desilylation. doi.org

Future innovations should aim to replace these methods with more sustainable alternatives. Research could explore one-pot, multi-component reactions that construct the functionalized indazole ring in a single, efficient step. organic-chemistry.orgnih.gov For example, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been used to synthesize 2H-indazoles in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.orgacs.org Adapting such methods for precursors like 5-bromo-2-halobenzaldehydes could provide a direct route to the desired scaffold.

Further avenues for green synthesis include:

Catalyst-Free Methods: Exploring electrochemical syntheses or visible-light-promoted reactions that proceed without metal catalysts or external photosensitizers could offer a cleaner route. researchgate.netnih.gov

Alternative Solvents: Replacing traditional organic solvents with water, ethanol, or PEG would significantly improve the environmental profile of the synthesis. acs.orgsamipubco.comresearchgate.net

Energy Efficiency: The use of ultrasound or microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com

| Current Approach (General) | Proposed Green Innovation for this compound | Key Advantages |

| Multi-step synthesis with Pd catalysts | One-pot, three-component synthesis using a copper nanocatalyst | Atom economy, reduced steps, greener catalyst |

| Use of volatile organic solvents (e.g., DMSO) | Reactions in green solvents (e.g., PEG, EtOH-H₂O) acs.orgresearchgate.net | Reduced toxicity and environmental impact |

| Conventional heating | Ultrasound or microwave-assisted synthesis researchgate.net | Faster reaction times, lower energy use |

| Stoichiometric reagents/oxidants | Catalyst-free electrochemical or photochemical methods researchgate.net | Reduced chemical waste, milder conditions |

Advanced Spectroscopic Characterization of Excited States and Dynamics

Understanding the photophysical properties of this compound is crucial for its potential application in areas like photosensitizers, fluorescent probes, or photo-pharmacology. The interaction of light with indazole derivatives can lead to complex excited-state dynamics, including non-radiative decay pathways that determine their photostability. aip.org

Studies on protonated indazole have shown that the N-N bond is critical for excited-state deactivation, proceeding through a πσ* state that can lead to bond elongation and dissociation. aip.orgresearchgate.net The lifetimes of these excited states are often in the picosecond to femtosecond range and can be measured using advanced techniques like pump-probe photodissociation spectroscopy. aip.org

Future research should employ a suite of advanced spectroscopic and computational methods to fully characterize the excited states of this compound:

Time-Resolved Spectroscopy: Using femtosecond transient absorption or ultrafast UV/IR spectroscopy to monitor the structural evolution and electronic dynamics following photoexcitation. researchgate.net This would reveal the specific decay pathways and identify any transient intermediates.

Influence of Substituents: Systematically investigating how the bromo and ethynyl (B1212043) groups influence the excited-state lifetimes and decay mechanisms compared to the parent 2H-indazole. The heavy bromine atom could enhance intersystem crossing, while the ethynyl group may offer unique electronic properties.

Environmental Effects: Studying how the solvent environment or binding to a biological macromolecule alters the potential energy surfaces and dynamics of the excited states. researchgate.net

This fundamental understanding is essential for designing molecules with tailored photophysical properties, such as long-lived excited states for photodynamic therapy or high fluorescence quantum yields for imaging applications.

Integrated Computational and Experimental Approaches for Complex Biological Systems

To effectively explore the biological potential of this compound, a synergistic approach combining computational modeling and experimental validation is indispensable. This integrated strategy can accelerate the identification of biological targets, elucidate mechanisms of action, and guide the design of more potent and selective derivatives.

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a small molecule might interact with a protein target. mdpi.comtandfonline.com For example, docking studies could be used to screen this compound against a library of protein structures, such as protein kinases, which are common targets for indazole-based drugs. mdpi.com The ethynyl group, being a potential covalent warhead, could be modeled to predict its reactivity with nucleophilic residues like cysteine in a protein's active site.

An integrated workflow could proceed as follows:

In Silico Screening: Use molecular docking to identify potential protein targets for the this compound scaffold.

Molecular Dynamics: Run MD simulations on the most promising ligand-protein complexes to assess the stability of the binding pose and identify key intermolecular interactions. tandfonline.com

Experimental Validation: Synthesize the compound and test its activity against the predicted targets using in vitro biochemical assays.

Mechanism of Action Studies: If activity is confirmed, use techniques like X-ray crystallography to solve the structure of the complex, providing direct experimental validation of the computationally predicted binding mode.

Iterative Optimization: Use the structural and activity data to inform the design of new derivatives with improved properties, restarting the cycle.

This integrated approach has been successfully used to develop indazole derivatives as inhibitors for targets like cyclooxygenase-2 (COX-2) and Leishmania trypanothione (B104310) reductase. mdpi.comtandfonline.com

Exploration of Emerging Mechanistic Biological Activities

Indazole derivatives are well-established as pharmacologically active agents, with activities including anticancer, anti-inflammatory, and antimicrobial effects. samipubco.comnih.gov Many of these activities stem from the ability of the indazole scaffold to act as a "hinge-binding" motif in the ATP-binding site of protein kinases. nih.gov However, the unique combination of the bromo and ethynyl substituents on the 2H-indazole core opens the door to exploring novel and emerging biological mechanisms.

Future research should move beyond conventional kinase inhibition and investigate other potential activities:

Covalent Inhibition: The terminal alkyne can act as a reactive handle for covalent modification of protein targets. This mechanism is increasingly exploited in drug design to achieve high potency and prolonged duration of action. Investigating its potential as a covalent inhibitor for specific enzymes, such as those with an accessible cysteine residue, is a promising avenue.

Modulation of Protein-Protein Interactions (PPIs): The rigid, functionalized scaffold could be suitable for disrupting PPIs, which are implicated in numerous diseases but are often considered "undruggable."

Antiparasitic Activity: Indazole N-oxides have shown activity against parasites like Trypanosoma cruzi and Leishmania, with a mechanism potentially involving the generation of reactive oxygen species. uchile.cl The electrochemical properties of this compound could be explored in the context of developing new antiparasitic agents.

Epigenetic Targets: The potential for the scaffold to interact with epigenetic modifying enzymes, such as histone deacetylases or methyltransferases, remains largely unexplored.

| Mechanistic Avenue | Rationale for this compound | Potential Research Approach |

| Covalent Enzyme Inhibition | The ethynyl group can act as a Michael acceptor or covalent warhead. | Activity-based protein profiling (ABPP) to identify covalent targets. |

| PPI Modulation | Rigid scaffold suitable for fitting into protein interaction grooves. | High-throughput screening using AlphaLISA or FRET-based assays. |

| Antiparasitic Agent | Related indazole N-oxides show redox-based activity. uchile.cl | In vitro assays against various parasitic species; mechanistic studies on redox cycling. |

| Epigenetic Regulation | Novel scaffold for a privileged target class. | Screening against a panel of epigenetic enzymes (e.g., HDACs, HATs). |

Design of Advanced Chemical Biology Tools with Tailored Reactivity and Specificity

The synthetic tractability of this compound makes it an excellent starting point for the design of sophisticated chemical biology tools to probe complex biological systems. The ethynyl and bromo groups serve as orthogonal chemical handles for further functionalization.

The terminal alkyne is particularly valuable as it can participate in highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This allows the molecule to be conjugated to a wide variety of reporter tags.

Future research should focus on developing the following types of chemical biology tools:

Activity-Based Probes (ABPs): An ABP based on this scaffold could be designed to covalently label a specific class of enzymes in a complex proteome. The probe would consist of the reactive indazole core, a linker, and a reporter tag (e.g., biotin (B1667282) for pulldown and mass spectrometry, or a fluorophore for imaging). rsc.org

Fluorescent Probes for Cellular Imaging: By attaching a fluorophore via click chemistry, the compound could be converted into a probe to visualize its subcellular localization or to track its interaction with a target protein in living cells using techniques like confocal microscopy. mdpi.com

Target Identification Probes: A key challenge in drug discovery is identifying the specific protein target of a bioactive compound. A probe version of this compound, functionalized with a photoreactive group and a clickable handle, could be used in photoaffinity labeling experiments to covalently capture its binding partners from a cell lysate for subsequent identification.

Bifunctional Molecules and PROTACs: The bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). nih.gov This opens up the possibility of creating bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), by linking the indazole scaffold to a ligand for an E3 ubiquitin ligase, thereby inducing the targeted degradation of a protein of interest.

The design of these advanced tools will not only deepen our understanding of the biological roles of indazole derivatives but also provide powerful new reagents for chemical biology and drug discovery.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent orientation. For instance, ethynyl protons appear as sharp singlets at δ ~2.5–3.0 ppm .

- HRMS : High-resolution mass spectrometry (FAB-HRMS) validates molecular weight (e.g., m/z 427.0757 [M+H]) .

- TLC : R values (e.g., 0.30 in 70:30 EtOAc/hexanes) monitor reaction progress .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Contradictions in α-glucosidase inhibition or antioxidant activity may arise from assay variability or impurities. Methodological solutions include:

- Reproducibility protocols : Standardize DPPH radical scavenging assay conditions (e.g., 0.1 mM DPPH, 30-minute incubation) .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .

- Dose-response curves : Establish IC values across multiple replicates to assess statistical significance .

What computational methods are employed to predict the pharmacological targets of this compound?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cholinesterase or monoamine oxidase. For example, indole derivatives show binding affinity (ΔG = -9.2 kcal/mol) to acetylcholinesterase .

- QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. methoxy groups) with activity trends .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Q. Advanced Research Focus

- Substituent modulation : Introducing electron-withdrawing groups (e.g., -Br) at position 5 enhances α-glucosidase inhibition (IC = 12 µM vs. 45 µM for unsubstituted analogs) .

- Heterocyclic fusion : Adding triazole or thiadiazole rings improves solubility and bioavailability .

SAR Data :

| Derivative | R-Group | IC (µM) |

|---|---|---|

| 5-Bromo-3-ethynyl | -Br, -C≡CH | 12 |

| 5-Methyl-3-ethynyl | -CH, -C≡CH | 45 |

What challenges arise in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Solvent volume : Scaling CuAAC reactions beyond 10 mmol requires excess DMF, complicating purification .

- Exothermicity : Uncontrolled heat generation in large batches degrades ethynyl groups.

- Cost : CuI catalyst costs rise exponentially at >100 g scale. Alternatives like Cu nanoparticles are being explored .

How can researchers ensure reproducibility in pharmacological studies involving this compound?

Q. Advanced Research Focus

- Open data practices : Share raw NMR, HPLC, and bioassay datasets via repositories like CCDC (e.g., CCDC-2191474) .

- Blinded assays : Implement double-blinded protocols to minimize bias in antioxidant activity assessments .

What role does X-ray crystallography play in confirming the structure of derivatives?

Advanced Research Focus